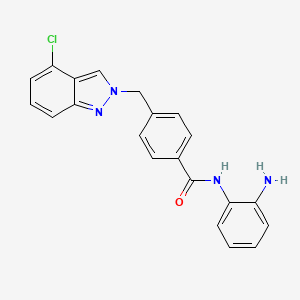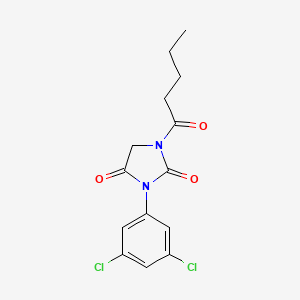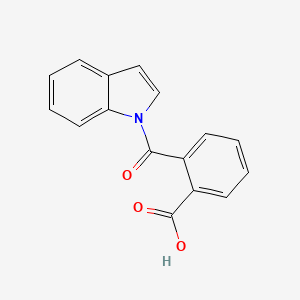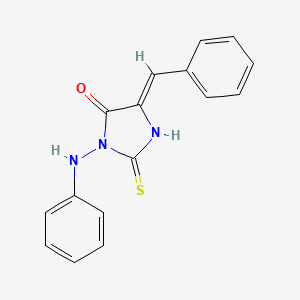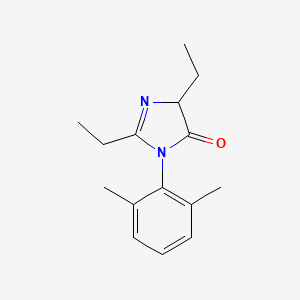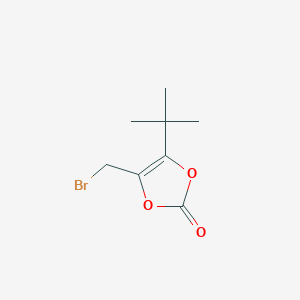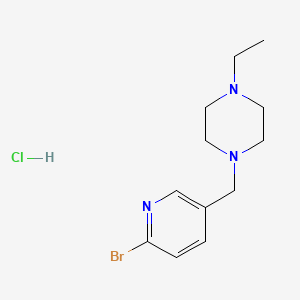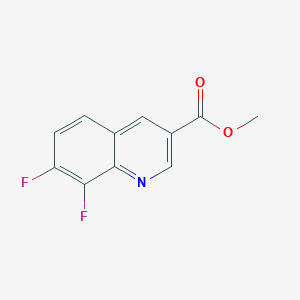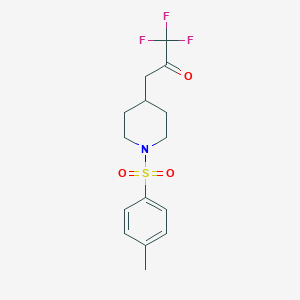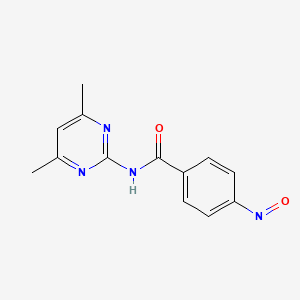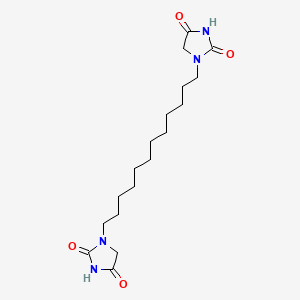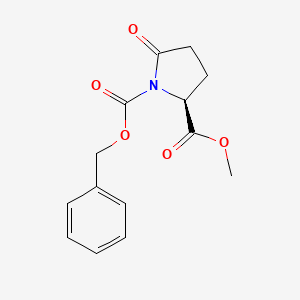
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis. It is often used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The compound’s structure features a pyrrolidine ring, which is a common motif in many natural products and synthetic drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of N-benzyl-2-methylpyrrolidine with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
1-Benzyl 2-methyl (S)-1,2-aziridinedicarboxylate: Another chiral compound with similar applications in organic synthesis.
1-Benzyl 2-methyl (S)-1,2-pyrrolidinedicarboxylate: A structurally related compound used in the synthesis of pharmaceuticals.
Uniqueness
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its pyrrolidine ring and chiral center make it a valuable intermediate in the synthesis of complex molecules, providing advantages in terms of yield, purity, and ease of synthesis compared to similar compounds.
特性
分子式 |
C14H15NO5 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
1-O-benzyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)11-7-8-12(16)15(11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
InChIキー |
MBOBZGBHABMDMC-NSHDSACASA-N |
異性体SMILES |
COC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
正規SMILES |
COC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


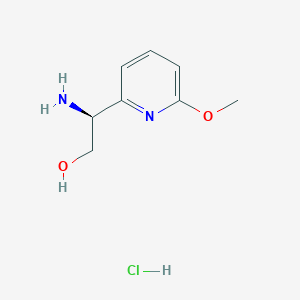
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
